

BTZ-N3 quality control and characterization methods

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Compound of Interest		
Compound Name:	BTZ-N3	
Cat. No.:	B15563827	Get Quote

Technical Support Center: BTZ-N3

This technical support center provides researchers, scientists, and drug development professionals with guidance on the quality control and characterization of 1,3-Benzothiazinone Azide (BTZ-N3).

Frequently Asked Questions (FAQs)

1. What is BTZ-N3 and what is its proposed mechanism of action?

BTZ-N3 is an analog of the potent anti-tuberculosis agent BTZ043, where the nitro group is replaced by an azide group.[1][2] It is designed as an electron-deficient nitroaromatic compound.[1][2] Computational docking studies suggest that **BTZ-N3** binds to the same pocket in the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme as BTZ043.[1][2] However, unlike BTZ043, which is a covalent inhibitor, enzymatic studies with recombinant DprE1 from M. tuberculosis indicate that **BTZ-N3** acts as a reversible and noncovalent inhibitor. [2]

2. What are the key analytical techniques for characterizing BTZ-N3?

The primary analytical techniques for the structural characterization and purity assessment of **BTZ-N3** and related benzothiazinone derivatives include:



- Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are crucial for confirming the chemical structure.[3][4]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.[3]
- High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing purity, identifying impurities, and quantifying the compound.
- X-ray Crystallography: This technique can be used to determine the definitive molecular structure of **BTZ-N3** and its derivatives in the solid state.[3]
- 3. What are the potential stability issues with BTZ-N3?

As an azide-containing compound, **BTZ-N3** should be handled with care. Organic azides can be energetic and may decompose under certain conditions (e.g., heat, shock, or exposure to strong acids). It is important to be aware of the potential for the formation of mutagenic impurities, which is a concern for azide-containing compounds in drug development.[5] Stability studies under various stress conditions (e.g., temperature, humidity, light) are recommended to establish appropriate storage and handling procedures.

4. How can I assess the purity of my BTZ-N3 sample?

Purity is typically assessed using a combination of HPLC and NMR spectroscopy. HPLC with a suitable detector (e.g., UV) can separate **BTZ-N3** from its impurities, and the peak area percentage can be used to estimate purity. 1H NMR can also provide information on purity by comparing the integrals of the signals corresponding to **BTZ-N3** with those of any observed impurities.

Troubleshooting Guides



Issue	Possible Cause	Suggested Solution
Unexpected peaks in 1H NMR spectrum	Residual solvent, starting materials, or side-reaction products.	- Check the deuterated solvent for purity Compare the spectrum with the spectra of starting materials Purify the sample using techniques like column chromatography or recrystallization.
Poor peak shape or resolution in HPLC analysis	Inappropriate column, mobile phase, or gradient.	- Optimize the mobile phase composition and gradient Select a column with a suitable stationary phase for the polarity of BTZ-N3 Ensure the sample is fully dissolved in the mobile phase.
Inconsistent biological activity	Sample degradation or presence of impurities.	- Re-evaluate the purity of the BTZ-N3 sample using HPLC and NMR Perform stability studies to ensure the compound is not degrading under experimental conditions Consider the possibility of impurities interfering with the assay.
Difficulty in obtaining crystals for X-ray analysis	Unsuitable solvent system or impurities hindering crystallization.	- Screen a variety of solvents and solvent combinations Employ different crystallization techniques (e.g., slow evaporation, vapor diffusion) Ensure the sample is of high purity.

Quantitative Data Summary



The following table provides an example of typical quality control specifications for a **BTZ-N3** drug substance. The specific values are for illustrative purposes and may need to be adjusted based on the manufacturing process and regulatory requirements.

Parameter	Method	Specification
Appearance	Visual Inspection	Off-white to pale yellow solid
Identity	1H NMR, 13C NMR, HRMS	Conforms to structure
Purity (by HPLC)	HPLC-UV	≥ 98.0%
Individual Impurity	HPLC-UV	≤ 0.15%
Total Impurities	HPLC-UV	≤ 1.0%
Residual Solvents	GC-HS	Meets ICH Q3C limits
Water Content	Karl Fischer Titration	≤ 0.5%

Experimental Protocols Protocol 1: 1H and 13C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **BTZ-N3** in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
- Instrument: Use a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.



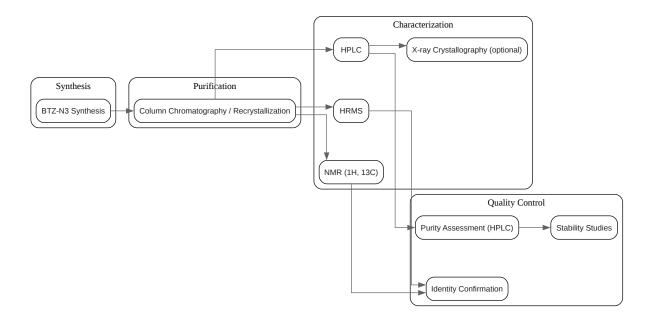
- Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

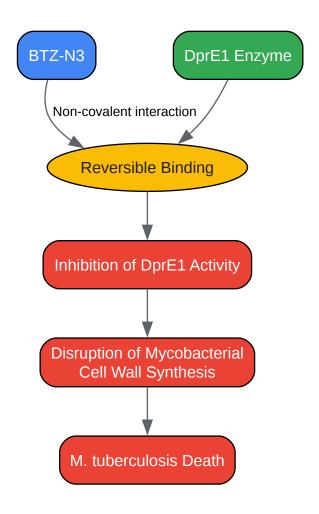
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Gradient Program (Example):
 - o 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - o 25-30 min: 95% B
 - 30.1-35 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for **BTZ-N3**).
- Sample Preparation: Prepare a stock solution of BTZ-N3 in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary.
- Analysis: Inject the sample and integrate the peak areas to determine the purity and the levels of any impurities.

Visualizations









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